molecular formula C10H11IO B1386056 1-(4-Iodophenyl)butan-1-one CAS No. 160565-77-5

1-(4-Iodophenyl)butan-1-one

Cat. No. B1386056
M. Wt: 274.1 g/mol
InChI Key: OCPKSAXOQCEPGI-UHFFFAOYSA-N
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Description

“1-(4-Iodophenyl)butan-1-one” is a chemical compound with the molecular formula C10H11IO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “1-(4-Iodophenyl)butan-1-one” consists of an iodophenyl group attached to a butanone . The exact 3D conformation can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“1-(4-Iodophenyl)butan-1-one” has a molecular weight of 274.096 . Other physical and chemical properties such as density, melting point, boiling point, flash point, solubility in water, vapor pressure, and refractive index can be found in specialized chemical databases .

Scientific Research Applications

Crystallographic Structure Analysis

Research has revealed the crystallographic structure of related compounds like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, which provides insights into molecular configurations and interactions. Such studies are crucial for understanding the physical and chemical properties of similar compounds (Shi & Jiang, 1999).

Catalysis and Synthesis

The compound has potential applications in catalysis and synthesis. For example, palladium nanoparticles have been used in the Heck reaction of aryl iodides, including derivatives of 1-(4-Iodophenyl)butan-1-one, for the synthesis of important fine chemicals (Boffi et al., 2011).

Melanin Synthesis Inhibition

Studies have shown that compounds like 4-(phenylsulfanyl)butan-2-one, which are structurally similar to 1-(4-Iodophenyl)butan-1-one, can inhibit melanin synthesis and melanosome maturation, making them significant in medical cosmetology (Wu et al., 2015).

Pharmaceutical Research

Analogues of this compound, like 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one·2HCl, have been studied for their potential as sigma-2 receptor ligands with anticancer activity (Asong et al., 2019).

Antimicrobial and Anticancer Activities

The derivatives of similar compounds have been synthesized and studied for their antimicrobial and anticancer activities, indicating the potential of 1-(4-Iodophenyl)butan-1-one in these fields (Rathinamanivannan et al., 2019).

Fragrance Synthesis

Compounds like 4-(phenylsulfanyl)butan-2-one have applications in the synthesis of fragrances. They serve as key components or intermediates in the production of various aromas (Pabst et al., 1990).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of “1-(4-Iodophenyl)butan-1-one” and how to handle it safely . It’s crucial to follow all safety guidelines when handling this compound.

properties

IUPAC Name

1-(4-iodophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPKSAXOQCEPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Ding, PF Huang, B Xiong, KW Tang, Y Liu - Catalysts, 2023 - mdpi.com
A new and powerful visible-light-induced difunctionalization of the CC σ-bond of alkylidenecyclopropanes via a ring-opening process was developed. Importantly, acyl chlorides are …
Number of citations: 0 www.mdpi.com

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